molecular formula C15H14O4 B8682935 2-Phenoxyethyl 3-hydroxybenzoate CAS No. 99287-98-6

2-Phenoxyethyl 3-hydroxybenzoate

Cat. No. B8682935
CAS RN: 99287-98-6
M. Wt: 258.27 g/mol
InChI Key: YPFCOSYRIJPJNT-UHFFFAOYSA-N
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Description

2-Phenoxyethyl 3-hydroxybenzoate is a useful research compound. Its molecular formula is C15H14O4 and its molecular weight is 258.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Phenoxyethyl 3-hydroxybenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Phenoxyethyl 3-hydroxybenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

99287-98-6

Molecular Formula

C15H14O4

Molecular Weight

258.27 g/mol

IUPAC Name

2-phenoxyethyl 3-hydroxybenzoate

InChI

InChI=1S/C15H14O4/c16-13-6-4-5-12(11-13)15(17)19-10-9-18-14-7-2-1-3-8-14/h1-8,11,16H,9-10H2

InChI Key

YPFCOSYRIJPJNT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCCOC(=O)C2=CC(=CC=C2)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Into a 250 mL round bottom flask equipped with magnetic stirrer and heating mantle was added 16.0 parts of 3-hydroxy benzoic acid, 100 parts of 2-phenoxyethanol and 0.5 parts of concentrated sulfuric acid. The reaction mixture was heated at 95° C. for 48 hours. The excess of 2-phenoxyethanol was evaporated under reduced pressure at 90° C. The solid material was dissolved in 250 mL of ethyl acetate. The organic layer was first washed with 200 mL of water, second with 250 mL of 5% solution of sodium bicarbonate in water and finally washed with 3×250 mL of water. The ethyl acetate layer was dried over anhydrous sodium sulfate and the solvent was evaporated under reduced pressure. This material was purified by chromatography on silica gel using 20% ethyl acetate/hexane. The desired fractions were combined and solvent was evaporated to give an oily material which on treatment with hexane gave a solid, yield 5.1 parts. TLC on silica gel plate showed single spot. The structure of the product was confirmed on the basis of 1H NMR. The reaction proceeded as follows:
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